
Tubastatin A hydrochloride
描述
Tubastatin A Hydrochloride (C₂₀H₂₁N₃O₂·HCl; molecular weight: 371.86 g/mol) is a potent and selective histone deacetylase 6 (HDAC6) inhibitor with an IC₅₀ of 15 nM in cell-free assays . It exhibits >1,000-fold selectivity over other HDAC isoforms (except HDAC8, where selectivity is 57-fold) and also inhibits HDAC10 and metallo-β-lactamase domain-containing protein 2 (MBLAC2) . Its primary mechanism involves increasing α-tubulin acetylation, which stabilizes microtubules and enhances autophagy flux, offering neuroprotective, anti-inflammatory, and anti-cancer effects .
准备方法
Step-by-Step Synthesis
Formation of the γ-Carboline Core
The γ-carboline scaffold is synthesized via Fischer indole synthesis (Scheme 1) :
-
Hydrazine derivative preparation : Hydrazine (13 ) reacts with 1-methylpiperidin-4-one (14 ) under acidic conditions to form a hydrazone intermediate.
-
Cyclization : The hydrazone undergoes thermal cyclization in the presence of a Brønsted acid (e.g., HCl) to yield the tetrahydro-γ-carboline core (15 ) .
-
BOC protection : The secondary amine in 15 is protected using di-tert-butyl dicarbonate (BOC₂O) to prevent undesired side reactions in subsequent steps .
Critical parameters :
Hydroxamic Acid Formation
The carboxylic acid intermediate is converted to the hydroxamic acid group via a two-step process:
-
Ester activation : Treatment with thionyl chloride (SOCl₂) in methanol forms the methyl ester .
-
Hydroxylamine displacement : Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) and potassium hydroxide (KOH) in methanol/water at 0°C .
Reaction conditions :
-
Temperature control: Critical to minimize side products (e.g., nitriles) .
-
Yield: 50–60% after recrystallization from ethyl acetate/hexane .
Final Salt Formation
The free base of Tubastatin A is treated with hydrochloric acid (HCl) in ethanol to form the hydrochloride salt:
-
Acidification : Dropwise addition of 4 M HCl in dioxane to a stirred solution of Tubastatin A in ethanol.
-
Precipitation : The product crystallizes upon cooling to 4°C .
-
Purification : Filtration and washing with cold ethanol yield the final product as a white crystalline solid .
Purity data :
Reaction Optimization and Challenges
Key Challenges in Synthesis
-
Low yields in hydroxamic acid formation : Competing hydrolysis of esters necessitates strict anhydrous conditions .
-
Stereochemical control : Racemization during BOC removal is mitigated by using mild acidic conditions (e.g., TFA/DCM) .
-
Solubility issues : Polar intermediates require solvent systems like DMF/THF for efficient coupling .
Process Improvements
-
Catalytic Miyaura borylation : Reduces reaction time for Suzuki couplings from 24 hours to 3 hours .
-
Microwave-assisted synthesis : Accelerates cyclization steps (e.g., Fischer indole synthesis) by 50% .
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 4.63 (s, 2H), 3.82 (s, 3H), 3.10–3.05 (m, 2H), 2.95–2.85 (m, 2H) .
-
HRMS (ESI+) : m/z calculated for C₂₀H₂₁N₃O₂ [M+H]⁺: 336.1706; found: 336.1709 .
Crystallographic Data
X-ray diffraction of Tubastatin A-bound HDAC6 reveals:
-
Zinc coordination : Monodentate interaction between the hydroxamate oxygen and Zn²⁺ .
-
π-Stacking : The benzyl group engages Phe583 and Phe643 in the HDAC6 active site .
Scalability and Industrial Considerations
Pilot-Scale Synthesis
A representative 100-g scale process achieves:
Cost Drivers
化学反应分析
反应类型
吐巴斯汀 A 盐酸盐会经历各种化学反应,包括:
氧化: 吐巴斯汀 A 盐酸盐可以在特定条件下被氧化,形成氧化衍生物。
还原: 还原反应可以进行,以修饰化合物中存在的官能团。
取代: 取代反应可以在分子的芳香环或其他反应位点发生。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 卤素或亲核试剂等试剂可用于取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于使用的特定条件和试剂。例如,氧化可以产生羟基化衍生物,而还原可以产生化合物的脱乙酰化形式。
科学研究应用
Neurodegenerative Diseases
Tubastatin A has been extensively studied for its potential in treating neurodegenerative conditions such as:
- Alzheimer's Disease: In models of Alzheimer's disease, Tubastatin A has been shown to alleviate cognitive deficits and reduce amyloid-beta toxicity through enhanced autophagic processes .
- Parkinson's Disease: Research indicates that Tubastatin A protects dopaminergic neurons from alpha-synuclein toxicity by modulating neuroinflammation and promoting chaperone-mediated autophagy .
- Charcot-Marie-Tooth Disease: Tubastatin A reverses axonal loss in peripheral neurons in animal models of Charcot-Marie-Tooth disease, demonstrating its neuroprotective effects against oxidative stress .
Psychiatric Disorders
Recent studies have explored the effects of Tubastatin A on behavioral outcomes in models of psychiatric disorders. It has shown potential anxiolytic, antidepressant, and antipsychotic effects without significant side effects .
Stroke Recovery
In models of stroke, Tubastatin A has been reported to alleviate brain injury and improve recovery outcomes by enhancing neuroprotection mechanisms .
Case Studies
作用机制
吐巴斯汀 A 盐酸盐通过选择性抑制 HDAC6 发挥作用,HDAC6 是一种使胞质蛋白(如 α-微管蛋白)脱乙酰化的酶 。这种抑制会导致 α-微管蛋白乙酰化增加,从而影响各种细胞过程,包括微管动力学、细胞运动和细胞内运输。 此外,吐巴斯汀 A 盐酸盐已被证明可以上调成纤维细胞生长因子 21 (FGF-21) 信号通路,有助于其神经保护作用 .
相似化合物的比较
Key Properties
HDAC Inhibitors
Trichostatin A (TSA)
- Target : Pan-HDAC inhibitor (IC₅₀ = 1.8 nM for HDAC1/2/3/6) .
- Selectivity: Non-selective; inhibits multiple HDAC classes.
- Key Differences : Unlike Tubastatin A, TSA lacks isoform specificity, leading to broader epigenetic effects but higher toxicity .
ACY-1215 (Ricolinostat)
- Target : HDAC6 (IC₅₀ = 5 nM) and HDAC1/2/3 (IC₅₀ = 58–62 nM).
- Selectivity : 10-fold selective for HDAC6 over HDAC1/3.
- Key Differences : ACY-1215 has weaker selectivity than Tubastatin A, limiting its use in HDAC6-specific studies .
Microtubule-Targeting Compounds
Tubeimoside I
- Target : Microtubule polymerization inhibitor .
- Mechanism : Blocks microtubule assembly, inducing cell cycle arrest and apoptosis.
Paclitaxel
- Target : Microtubule stabilizer.
- Mechanism : Promotes tubulin polymerization, preventing mitotic spindle disassembly.
- Key Differences : Tubastatin A enhances microtubule stability via HDAC6 inhibition, whereas paclitaxel acts through direct tubulin binding .
Anti-Inflammatory/Anti-Cancer Agents
(S)-ar-Turmerone
- Target : EGFR inhibitor; reduces IL-2/IFN-γ production .
- Mechanism : Suppresses T-cell signaling and cancer cell migration.
- Key Differences : Tubastatin A’s anti-inflammatory effects are HDAC6/TFEB-dependent, while (S)-ar-Turmerone targets EGFR and immune cytokines .
Tuftsin
- Target : Nrp1 receptor agonist .
- Mechanism : Activates macrophages and enhances chemotherapy cytotoxicity.
- Key Differences : Tuftsin modulates innate immunity, whereas Tubastatin A primarily regulates epigenetic and autophagic pathways .
Key Research Findings
Neuroprotection
Tubastatin A (10 µM) prevents homocysteine-induced neuronal death by enhancing α-tubulin acetylation and reducing oxidative stress . In contrast, non-selective HDAC inhibitors like TSA cause neurotoxicity at similar doses .
Renal Protection
In subtotal nephrectomy models, Tubastatin A upregulates autophagy markers (beclin 1, ATG7) and reduces p62 levels, mitigating chronic kidney disease progression . However, LC3-II levels remain unchanged, suggesting tissue-specific autophagic flux .
Anti-Cancer Activity
Tubastatin A suppresses cholangiocarcinoma proliferation by inhibiting HDAC6-mediated cilia disassembly . Comparatively, ACY-1215 shows weaker efficacy in HDAC6-dependent cancers .
Limitations and Considerations
生物活性
Tubastatin A hydrochloride is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme implicated in various biological processes, including transcriptional regulation and cellular stress responses. The compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, cancers, and other conditions linked to HDAC6 dysregulation.
- Chemical Name : N-Hydroxy-4-[(1,2,3,4-tetrahydro-2-methyl-5H-pyrido[4,3-b]indol-5-yl)methyl]benzamide hydrochloride
- Molecular Formula : CHNO·HCl
- Molecular Weight : 371.9 Da
- Purity : ≥98%
- Solubility : Soluble in DMSO (8 mg/mL), poorly soluble in water and ethanol
Biological Activity
This compound exhibits significant activity as an HDAC6 inhibitor with an IC value of approximately 15 nM , demonstrating over 1,000-fold selectivity against other HDAC isoforms, including HDAC1 and HDAC8 (IC values of 16.4 µM and 0.9 µM, respectively) . This selectivity is critical for minimizing off-target effects in therapeutic applications.
The primary mechanism through which Tubastatin A exerts its effects involves the hyperacetylation of α-tubulin , a key protein involved in microtubule dynamics. Increased acetylation leads to enhanced stability of microtubules and improved axonal transport, which is particularly beneficial in neuronal contexts. Tubastatin A has been shown to protect neurons from oxidative stress-induced damage by maintaining the acetylated state of peroxiredoxins, crucial for cellular antioxidant defense .
Neuroprotection
Research indicates that Tubastatin A provides neuroprotective effects in various models of neurodegenerative diseases:
- Oxidative Stress Models : In primary cortical neuron cultures, Tubastatin A demonstrated a dose-dependent protection against cell death induced by glutathione depletion at concentrations ranging from 5 to 10 µM .
- Charcot-Marie-Tooth Disease Models : In mouse models, Tubastatin A reversed axonal loss and improved functional outcomes, highlighting its potential in treating peripheral neuropathies .
Cancer Research
Recent studies have explored the use of Tubastatin A in cancer therapy. It has been incorporated into hybrid compounds designed to target multiple pathways involved in cancer progression, such as glioblastoma treatment . These hybrids aim to enhance the efficacy of traditional therapies by simultaneously inhibiting HDAC6 and other relevant targets.
Case Studies and Research Findings
常见问题
Q. How to experimentally determine the HDAC6 selectivity of Tubastatin A HCl in vitro?
Methodological Answer:
To assess HDAC6 selectivity, use a panel of recombinant HDAC isoforms (e.g., HDAC1–11) in enzyme inhibition assays. Tubastatin A HCl exhibits an IC50 of 15 nM for HDAC6, with >1,000-fold selectivity over other isoforms except HDAC8 (57-fold selectivity) . Perform dose-response curves (e.g., 3-fold serial dilutions starting at 30 µM) and compare results to pan-HDAC inhibitors like Trichostatin A (TSA). Validate selectivity by measuring acetylated α-tubulin (HDAC6 substrate) versus acetylated histones (class I HDAC substrates) in cellular models via Western blot .
Q. What are the optimal storage and handling conditions for Tubastatin A HCl to ensure stability?
Methodological Answer:
Store lyophilized Tubastatin A HCl at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Prepare stock solutions in DMSO (>18.6 mg/mL solubility) and aliquot to avoid freeze-thaw cycles, which may degrade the compound. Always use sealed, moisture-free vials to prevent hydrolysis .
Q. How can researchers address discrepancies in reported HDAC6 inhibition potency across studies?
Methodological Answer:
Variations in IC50 values may arise from differences in assay conditions (e.g., enzyme source, substrate concentration) or compound batch purity. Include internal controls like TSA and validate each batch using orthogonal methods (e.g., HPLC, LC/MS for purity; HDAC activity assays for potency). Cross-reference findings with structural studies highlighting Tubastatin A HCl’s π-π stacking and hydrophobic interactions with HDAC6, which underpin its selectivity .
Q. How to design experiments evaluating Tubastatin A HCl’s neuroprotective effects?
Methodological Answer:
Use primary cortical neurons treated with homocysteic acid (HCA) to induce oxidative stress. Administer Tubastatin A HCl at 5–10 µM and measure cell viability via assays like MTT or LDH release. Dose-dependent neuroprotection is observed, with near-complete rescue at 10 µM . Include HDAC6-knockout cells or HDAC6-specific siRNAs to confirm mechanism.
Q. What methods confirm HDAC6 inhibition in cellular models?
Methodological Answer:
Quantify acetylated α-tubulin (a HDAC6-specific substrate) using Western blot or immunofluorescence. Compare with acetylated histone H3 (class I HDAC substrate) to confirm selectivity. In HaCaT cells, Tubastatin A HCl blocks sodium arsenite-induced Nrf2 mRNA stabilization, a HDAC6-dependent process, without affecting class I HDACs .
Q. How does Tubastatin A HCl modulate Nrf2 signaling under oxidative stress?
Methodological Answer:
In HaCaT cells exposed to sodium arsenite, Tubastatin A HCl (10 µM) prevents Nrf2 mRNA interaction with ribosomes and subsequent protein upregulation. Use qPCR for Nrf2 mRNA and Western blot for Nrf2 protein levels. This effect is HDAC6-specific, as class I HDAC inhibitors do not replicate this outcome .
Q. What controls are critical when testing HDAC6 inhibition in vitro?
Methodological Answer:
Include:
- Positive controls : TSA (pan-HDAC inhibitor) to benchmark broad-spectrum activity.
- Negative controls : Vehicle (DMSO) and HDAC6-deficient cells.
- Selectivity controls : Measure class I HDAC activity (e.g., HDAC1/2) using histone acetylation assays .
Q. What are the implications of Tubastatin A HCl’s off-target inhibition of MBLAC2?
Methodological Answer:
MBLAC2 inhibition (IC50 ~3 µM) may confound results in studies focusing solely on HDAC6. To isolate HDAC6 effects, use MBLAC2-specific inhibitors (e.g., JZL184) in parallel or employ HDAC6/MBLAC2 double-knockout models. Report MBLAC2 activity in methodological sections to contextualize findings .
Q. How to assess Tubastatin A HCl’s impact on cellular mechanical properties?
Methodological Answer:
Atomic force microscopy (AFM) reveals that Tubastatin A HCl increases cell elasticity by inhibiting HDAC6-mediated tubulin deacetylation. Perform AFM on treated cells (e.g., 10 µM for 24 hours) and compare modulus values to untreated controls .
Q. How to validate the purity and bioactivity of Tubastatin A HCl prior to experiments?
Methodological Answer:
Verify purity (>98%) via HPLC, LC/MS, and NMR. Confirm bioactivity using HDAC6 enzyme assays (IC50 ~15 nM) and cellular models (e.g., α-tubulin acetylation at 1–10 µM). Cross-check with published structural data (e.g., molecular formula C20H21N3O2·HCl, MW 371.86) .
属性
IUPAC Name |
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2.ClH/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25;/h2-9,25H,10-13H2,1H3,(H,21,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTSJTWIMOGKRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310693-92-5 | |
Record name | Tubastatin A hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310693925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TUBASTATIN A HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHCM2AYJVX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。